molecular formula C23H38O2 B1150757 5-(Z-Heptadec-8-enyl)resorcinol CAS No. 52483-19-9

5-(Z-Heptadec-8-enyl)resorcinol

Cat. No. B1150757
CAS RN: 52483-19-9
M. Wt: 346.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-(Z-Heptadec-8-enyl)resorcinol and related compounds involves various chemical strategies. One method includes the Wittig reaction of alkyl phosphonium bromides with aldehydes, a key step that ensures the formation of (Z)-configuration olefins. This approach has been applied in the synthesis of similar resorcinol derivatives, demonstrating the versatility and efficiency of the Wittig reaction in generating long-chain phenolic lipids (Zhou, Li, & Cao, 2010). Ultrasound-assisted Wittig reactions have also been employed to synthesize 5-alkyl- and 5-alkenyl-resorcinols, highlighting modern techniques in the synthesis of these compounds (Wu, Yang, Yang, & Yang, 2009).

Molecular Structure Analysis

The molecular structure of 5-(Z-Heptadec-8-enyl)resorcinol is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), revealing the unique configuration and substitution pattern on the resorcinol ring. These structural features are crucial for the biological activity of the compound, with variations in the alkyl chain length and unsaturation levels significantly influencing its bioactivity (Knödler et al., 2008).

Chemical Reactions and Properties

5-(Z-Heptadec-8-enyl)resorcinol participates in various chemical reactions, including its role as a precursor in the synthesis of functionalized resorcinols. These reactions are important for modifying the compound to enhance its biological properties or to incorporate it into more complex molecules. The compound’s reactivity is influenced by its phenolic hydroxyl groups and the unsaturated alkyl chain, which can undergo oxidation, reduction, and functionalization reactions (Fürstner & Seidel, 1997).

Physical Properties Analysis

The physical properties of 5-(Z-Heptadec-8-enyl)resorcinol, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in biological assays and material science.

Chemical Properties Analysis

The chemical properties of 5-(Z-Heptadec-8-enyl)resorcinol, including its acidity, reactivity towards nucleophiles and electrophiles, and its behavior under different chemical conditions, are critical for understanding its mechanism of action in biological systems and its potential for chemical modifications. The compound's phenolic nature contributes to its antioxidant activity, while the unsaturated alkyl chain may be involved in interactions with biological membranes (Kozubek, 1987).

Scientific Research Applications

  • Cytotoxicity Against Cancer Cells : A derivative of 5-(Z-Heptadec-8-enyl)resorcinol exhibited cytotoxic activity against human cancer cell lines (Zheng & Wu, 2007).

  • Antifungal Properties : Isolated from etiolated rice seedlings, this compound demonstrated significant antifungal activity against the rice blast fungus (Suzuki et al., 1996).

  • Nematicidal Activity : Certain derivatives have shown strong paralyzing effects on nematodes, suggesting potential applications in pest control (Valcic et al., 2002).

  • Anti-inflammatory Properties : Extracts from mango peels containing derivatives of this compound have displayed potent anti-inflammatory activity, particularly in inhibiting cyclooxygenase enzymes (Knödler et al., 2008).

  • Membrane Permeability Alteration : Research indicates that 5-(n-heptadecenyl)resorcinol can alter the permeability of erythrocyte membranes, indicating potential applications in drug delivery or targeted therapy (Kozubek, 1987).

  • Antifungal Agent in Mango Peel : The major component of antifungal activity in mango peel, this compound acts against Alternaria alternata, a fungus responsible for black spot disease in mango fruits (Cojocaru et al., 1986).

  • Inhibitory Activity against Leishmania and Trypanosoma cruzi : Some derivatives have shown significant activity against leishmania and Trypanosoma cruzi, suggesting potential therapeutic applications for these diseases (Jiménez-Romero et al., 2007).

  • α-Glucosidase Inhibitory Activities : Derivatives of 5-(Z-Heptadec-8-enyl)resorcinol have exhibited significant α-glucosidase inhibitory activities, indicating potential applications in diabetes treatment (Hu et al., 2020).

  • Platelet-Activating Factor Antagonist : A study isolated a derivative from Ardisia elliptica, demonstrating strong inhibitory effects on platelet-activating factor, which could have implications for cardiovascular diseases (Jalil et al., 2004).

  • DNA-Cleaving Properties : Certain 5-alkylresorcinols, including derivatives of 5-(Z-Heptadec-8-enyl)resorcinol, have been shown to exhibit DNA-cleaving properties under oxidative conditions, suggesting applications in molecular biology and biotechnology (Fürstner & Seidel, 1997).

Safety And Hazards

Users are advised to wear suitable protective clothing and avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

5-[(E)-heptadec-8-enyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSWQRFGZIJUCI-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Heptadec-8-en-1-yl)benzene-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zheng, FE Wu - Journal of Asian natural products research, 2007 - Taylor & Francis
Besides a series of known sterols and triterpenoids, a new resorcinol (1) and a known resorcinol (2) have been isolated from ethanol extract of Ardisia maculosa for the first time. The …
Number of citations: 12 www.tandfonline.com
B Liu, R Liu, Q Liu, CR Ashby Jr… - Medicinal Research …, 2022 - Wiley Online Library
Medicinal plants are considered to be a critical source of novel compounds and pharmacophores. The genus Ardisia, consisting of approximately 500 species, is the largest genus in …
Number of citations: 1 onlinelibrary.wiley.com
毛艳苹, 邓赟, 陈红梅, 庞亚, 李鸿翔, 彭腾 - 中药与临床, 2013 - cqvip.com
目的:研究块根紫金牛的化学成分,寻找具有抗肿瘤的活性成分.方法:利用硅胶,RP-18,凝胶SephadexLH-20柱色谱等方法对块根紫金牛80%乙醇提取部分进行分离纯化,运用MS和NMR来鉴定…
Number of citations: 1 www.cqvip.com
毛艳苹 - 2013 - 成都中医药大学
Number of citations: 1

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